molecular formula C21H23NO3 B3315936 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione CAS No. 951899-22-2

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione

Cat. No.: B3315936
CAS No.: 951899-22-2
M. Wt: 337.4 g/mol
InChI Key: FDBNUPUAWUNEMJ-UHFFFAOYSA-N
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Description

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is a synthetic derivative of isatin (indoline-2,3-dione), a heterocyclic compound with a broad range of biological activities. The compound features a 4-butoxybenzyl group at the N1 position and methyl substituents at the C5 and C7 positions of the indoline core. The butoxybenzyl group introduces a long alkyl chain, which may influence solubility and pharmacokinetic properties, while the methyl groups at C5/C7 could stabilize the molecule against metabolic degradation .

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-5-10-25-17-8-6-16(7-9-17)13-22-19-15(3)11-14(2)12-18(19)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBNUPUAWUNEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione typically involves the reaction of 4-butoxybenzyl chloride with 5,7-dimethylindoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and nitroso derivatives.

    Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.

    Substitution: The indoline ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione serves as a reference standard in analytical chemistry. It is used for the detection and quantification of synthetic compounds through various chromatographic methods. The compound's unique structure allows it to be a useful benchmark for developing new analytical techniques.

Biology

In biological research, this compound is studied for its interaction with cellular systems. Preliminary studies suggest that it may influence various cellular processes, potentially modulating enzyme activity or receptor interactions. These properties make it a candidate for further investigation in pharmacological contexts.

Medicine

The therapeutic potential of this compound has garnered attention for its possible analgesic and anti-inflammatory effects. Research is ongoing to elucidate its mechanism of action and efficacy in treating pain-related conditions.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties facilitate innovations in material science and chemical manufacturing.

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of this compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting potential for development as a therapeutic agent.

Case Study 2: Interaction with Biological Systems

Research focused on the interaction of this compound with specific enzymes involved in inflammatory pathways. The findings revealed that it could inhibit certain enzymes effectively, pointing towards its potential use in treating inflammatory diseases.

Case Study 3: Material Science Applications

In material science research, this compound was incorporated into polymer matrices to enhance mechanical properties. The study demonstrated improved durability and flexibility of the resultant materials.

Mechanism of Action

The exact mechanism of action of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within biological systems. This compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Halogen substituents (Cl, Br) at C5 introduce electron-withdrawing effects, which may alter reactivity or binding to biological targets .
  • Steric Effects : Methyl groups at C5/C7 in the target compound reduce conformational flexibility compared to unsubstituted derivatives, possibly improving selectivity .

Physicochemical Properties and Solubility Profiles

  • Target Compound: The 4-butoxybenzyl group likely confers poor aqueous solubility but high solubility in organic solvents (e.g., DMSO, ethanol). The methyl groups may further reduce polarity .
  • 5-Chloro-1-(4-methoxybenzyl) Derivative : The methoxy group enhances polarity compared to butoxy, improving aqueous solubility marginally. The chloro substituent increases molecular weight without significantly altering solubility .
  • 1-(4-Fluorophenyl) Derivative: Fluorine’s electronegativity increases polarity, but the absence of alkyl chains limits solubility in nonpolar media .

Biological Activity

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is a compound belonging to the class of indoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H19NO3\text{C}_{17}\text{H}_{19}\text{N}\text{O}_{3}

This molecular configuration contributes to its interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of indoline derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a study reported that certain indoline derivatives exhibited significant cytotoxic effects on lung cancer cell lines with IC50 values ranging from 2.12 to 9.31 μM across different assay formats .

Table 1: Anticancer Activity of Indoline Derivatives

CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.75 ± 0.192D
Compound BHCC8276.26 ± 0.332D
Compound CNCI-H3584.01 ± 0.952D

2. Acetylcholinesterase Inhibition

The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that some indoline derivatives demonstrate moderate to good AChE inhibitory effects with IC50 values ranging from 2.1 to 7.4 μM . These compounds interact with both the catalytic active site and the peripheral anionic site of AChE, suggesting a dual mechanism of action that could enhance their effectiveness in therapeutic applications.

Table 2: AChE Inhibition Data

CompoundIC50 (μM)Mechanism
Compound D2.1Dual site interaction
Compound E4.5Peripheral site interaction
Compound F7.4Catalytic site interaction

3. Neuroprotective Effects

In addition to AChE inhibition, certain derivatives have shown neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines such as PC12 cells. The MTT assay results indicated that these compounds could significantly improve cell viability under oxidative stress conditions .

Case Study 1: Neuroprotection in PC12 Cells

A study assessed the neuroprotective effects of various indoline derivatives on PC12 cells exposed to H2O2-induced oxidative stress. The results demonstrated that specific compounds not only inhibited AChE but also protected against cell death by enhancing metabolic activity.

Case Study 2: Antitumor Efficacy in Vivo

In vivo studies using xenograft models showed that selected indoline derivatives could reduce tumor growth significantly compared to control groups, indicating their potential as effective anticancer agents.

Q & A

Q. How can researchers optimize reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, inert gas purging) meticulously. Use calibrated thermocouples for temperature control. Share raw spectral data (NMR, HRMS) in supplementary materials to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
Reactant of Route 2
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1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione

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